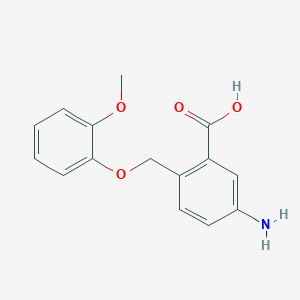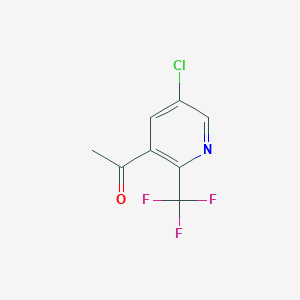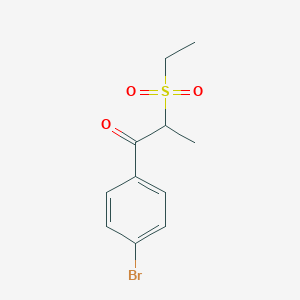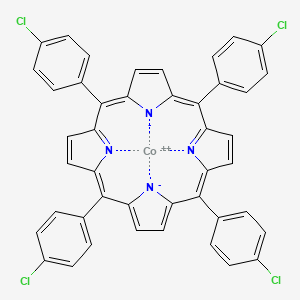
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxyphenoxy group, and a benzoic acid moiety. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
The synthesis of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyphenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sodium hydride, hydrogen gas, and various catalysts. .
Scientific Research Applications
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be compared with similar compounds such as:
2-Amino-5-methylbenzoic acid: This compound has a similar benzoic acid moiety but lacks the methoxyphenoxy group, making it less versatile in certain chemical reactions.
5-Methylanthranilic acid: This compound also contains an amino group and a benzoic acid moiety but differs in its substitution pattern, affecting its reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
5-amino-2-[(2-methoxyphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-13-4-2-3-5-14(13)20-9-10-6-7-11(16)8-12(10)15(17)18/h2-8H,9,16H2,1H3,(H,17,18) |
InChI Key |
PTBKOIGUUZQZIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)

![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)



![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)


![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)


